[2-(4-Methylphenyl)-1,3-thiazol-4-yl]acetic acid
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Overview
Description
[2-(4-Methylphenyl)-1,3-thiazol-4-yl]acetic acid: is a chemical compound with the molecular formula C12H11NO2S and a molecular weight of 233.29 g/mol . This compound is a member of the thiazole family, which is known for its diverse biological activities and applications in various fields such as chemistry, biology, and medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [2-(4-Methylphenyl)-1,3-thiazol-4-yl]acetic acid typically involves the reaction of 4-methylbenzaldehyde with thiosemicarbazide to form a thiazole ring, followed by acylation to introduce the acetic acid moiety . The reaction conditions often include the use of catalysts such as 18-crown-6 and bases like potassium carbonate (K2CO3) , with the reaction being carried out at elevated temperatures (around 80°C) for several hours .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for yield and purity .
Chemical Reactions Analysis
Types of Reactions:
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), Lithium aluminum hydride (LiAlH4)
Substitution: Halogens, Alkylating agents
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
Chemistry: In chemistry, [2-(4-Methylphenyl)-1,3-thiazol-4-yl]acetic acid is used as a building block for the synthesis of more complex molecules, particularly those with potential biological activity .
Biology: This compound is studied for its potential biological activities, including antibacterial, antifungal, and anti-inflammatory properties .
Medicine: Research in medicine focuses on the compound’s potential as a therapeutic agent, particularly in the development of new drugs targeting various diseases .
Industry: In industry, this compound is used in the production of pharmaceuticals and agrochemicals .
Mechanism of Action
The mechanism of action of [2-(4-Methylphenyl)-1,3-thiazol-4-yl]acetic acid involves its interaction with specific molecular targets and pathways. The thiazole ring is known to interact with enzymes and receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
- [2-(4-Methylphenyl)-1,3-thiazol-4-yl]acetic acid
- [6-(4-bromo-phenyl)-imidazo[2,1-b]thiazol-3-yl]-acetic acid
- 4- { [4-(4-fluoro-3-methylphenyl)-1,3-thiazol-2-yl]amino}-2
Uniqueness: What sets this compound apart from similar compounds is its specific substitution pattern on the thiazole ring, which can significantly influence its biological activity and chemical reactivity . The presence of the 4-methylphenyl group, in particular, can enhance its interaction with certain molecular targets, making it a valuable compound for research and development .
Biological Activity
[2-(4-Methylphenyl)-1,3-thiazol-4-yl]acetic acid is a thiazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is being investigated for its antibacterial, antifungal, anti-inflammatory, and anticancer properties. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The compound features a thiazole ring, which is known for its ability to interact with various biological targets. The presence of the 4-methylphenyl group enhances its lipophilicity, potentially improving its bioavailability.
1. Antibacterial Activity
Research indicates that this compound exhibits significant antibacterial properties. Studies have shown that it can inhibit the growth of both Gram-positive and Gram-negative bacteria.
Table 1: Antibacterial Activity Data
Bacterial Strain | Minimum Inhibitory Concentration (MIC) µM |
---|---|
Bacillus subtilis | 5.64 |
Staphylococcus aureus | 8.33 |
Escherichia coli | 13.40 |
Pseudomonas aeruginosa | 11.29 |
These results suggest that the compound may be effective against common bacterial pathogens, making it a candidate for further development as an antibacterial agent .
2. Antifungal Activity
In addition to its antibacterial effects, the compound has demonstrated antifungal activity against various fungal strains.
Table 2: Antifungal Activity Data
Fungal Strain | Minimum Inhibitory Concentration (MIC) µM |
---|---|
Candida albicans | 16.69 |
Fusarium oxysporum | 56.74 |
These findings indicate the potential of this compound as an antifungal treatment .
3. Anti-inflammatory Properties
The thiazole derivatives are also noted for their anti-inflammatory effects. Studies have shown that compounds containing the thiazole moiety can modulate inflammatory pathways, suggesting that this compound may have therapeutic applications in inflammatory diseases .
The mechanism underlying the biological activity of this compound involves its interaction with specific molecular targets such as enzymes and receptors. The thiazole ring facilitates these interactions by stabilizing binding with target proteins through hydrogen bonding and hydrophobic interactions .
Case Studies
Several studies have evaluated the efficacy of this compound in various biological contexts:
- Anticancer Activity : In vitro studies have assessed the cytotoxic effects of this compound on cancer cell lines. For instance, it was tested against a panel of 60 cancer cell lines at the National Cancer Institute (NCI), showing promising results in inhibiting cell proliferation .
- Synergistic Effects : Research has indicated that combining this compound with other antimicrobial agents could enhance its effectiveness through synergistic action, potentially lowering required dosages and minimizing side effects .
Properties
IUPAC Name |
2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO2S/c1-8-2-4-9(5-3-8)12-13-10(7-16-12)6-11(14)15/h2-5,7H,6H2,1H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HOHYEMLUXLUALK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC(=CS2)CC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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